Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
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Overview
Description
Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is a chemical compound with a molecular weight of 399.31 g/mol and a purity of at least 95% . This compound is known for its unique blend of reactivity and selectivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
The preparation of Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate involves the use of tert-butyloxycarbonyl-protected amino acids. These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of dipeptides and other complex organic molecules . In the field of biology, it can be used to study the effects of various chemical modifications on biological systems. In medicine, it may be used in the development of new drugs and therapeutic agents. Additionally, it has industrial applications in the production of high-purity chemicals and materials .
Mechanism of Action
The mechanism of action of Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate involves its reactivity and selectivity in chemical reactions. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions to occur at other sites on the molecule . This selective reactivity is crucial for the synthesis of complex organic molecules and the study of their effects on biological systems.
Comparison with Similar Compounds
Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is unique due to its combination of reactivity and selectivity. Similar compounds include other tert-butyloxycarbonyl-protected amino acids and their derivatives . These compounds also offer protection to the amino group, allowing for selective reactions to occur at other sites on the molecule. the specific reactivity and selectivity of this compound make it particularly valuable in certain applications.
Properties
Molecular Formula |
C16H18F5NO5 |
---|---|
Molecular Weight |
399.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate |
InChI |
InChI=1S/C16H18F5NO5/c1-16(2,3)27-15(24)22-5-7-25-6-4-8(23)26-14-12(20)10(18)9(17)11(19)13(14)21/h4-7H2,1-3H3,(H,22,24) |
InChI Key |
RMVPDCOGRZRJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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